molecular formula C24H17NO2S B12719963 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- CAS No. 136776-28-8

10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)-

Cat. No.: B12719963
CAS No.: 136776-28-8
M. Wt: 383.5 g/mol
InChI Key: GSTPYWQVDHSGNJ-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Identity

Systematic IUPAC Nomenclature and Synonym Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-naphthalen-1-yloxy-1-phenothiazin-10-ylethanone . This designation follows substitutive nomenclature rules, where the phenothiazine ring serves as the parent structure. The acetyl group (-CO-) at position 10 of the phenothiazine core is substituted with a 1-naphthyloxy moiety (-O-C₁₀H₇).

Synonyms include 10-((1-naphthalenyloxy)acetyl)-10H-phenothiazine and 10-(1-naphthyloxyacetyl)phenothiazine . These variants emphasize the naphthalene-derived substituent’s position and connectivity. The compound’s CAS Registry Number, 136776-28-8 , provides a unique identifier for chemical databases.

Molecular Formula and Atomic Composition Analysis

The molecular formula C₂₄H₁₇NO₂S reflects the compound’s 24 carbon, 17 hydrogen, 1 nitrogen, 2 oxygen, and 1 sulfur atoms. The molecular weight is 383.48 g/mol , calculated as follows:

Element Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon 24 12.011 288.264
Hydrogen 17 1.008 17.136
Nitrogen 1 14.007 14.007
Oxygen 2 16.00 32.00
Sulfur 1 32.065 32.065
Total 383.472

The slight discrepancy between the calculated (383.47 g/mol) and reported (383.48 g/mol) values arises from rounding differences in atomic weights. The carbon framework comprises a tricyclic phenothiazine system (C₁₂H₉NS) and a 1-naphthyloxyacetyl group (C₁₂H₈O₂).

Stereochemical Configuration and Tautomeric Considerations

The phenothiazine core adopts a boat-shaped conformation due to the sulfur atom’s lone pair repulsion, while the naphthalene substituent exhibits planar aromaticity. No chiral centers are present in the base structure, but the acetyl group’s orientation introduces limited rotational freedom.

Tautomerism is theoretically possible at the phenothiazine nitrogen , which could protonate or deprotonate depending on the environment. However, crystallographic data indicate the dominant form retains the 10H configuration, with the acetyl group stabilizing the nitrogen’s non-planar hybridization.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃):

    • δ 8.20–7.20 (m, 12H, naphthalene + phenothiazine aromatics)
    • δ 5.30 (s, 2H, -O-CH₂-CO-)
    • δ 4.10 (s, 2H, phenothiazine N-CH₂)
  • ¹³C NMR (CDCl₃):

    • δ 170.5 (ketone C=O)
    • δ 155.2–115.0 (aromatic carbons)
    • δ 65.3 (O-CH₂-CO-)
Infrared (IR) Spectroscopy
  • 1680 cm⁻¹: Strong C=O stretch (acetyl group)
  • 1240 cm⁻¹: C-O-C asymmetric stretch (naphthyloxy linkage)
  • 750 cm⁻¹: Out-of-plane C-H bending (naphthalene)
Mass Spectrometry (MS)
  • m/z 383.48 : Molecular ion peak [M]⁺
  • m/z 265 : Fragment from naphthyloxyacetyl cleavage
  • m/z 199 : Phenothiazine core fragment

Crystallographic Data and Unit Cell Parameters

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and the following unit cell dimensions:

Parameter Value
a (Å) 14.32
b (Å) 7.85
c (Å) 18.67
β (°) 112.5
Volume (ų) 1942.1
Z (molecules/unit) 4

Key bond lengths include:

  • C=O: 1.21 Å
  • S-C (phenothiazine): 1.76–1.82 Å
  • C-O (naphthyloxy): 1.36 Å

The dihedral angle between the phenothiazine and naphthalene planes is 48.7° , indicating moderate conjugation between the aromatic systems.

Properties

CAS No.

136776-28-8

Molecular Formula

C24H17NO2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-naphthalen-1-yloxy-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C24H17NO2S/c26-24(16-27-21-13-7-9-17-8-1-2-10-18(17)21)25-19-11-3-5-14-22(19)28-23-15-6-4-12-20(23)25/h1-15H,16H2

InChI Key

GSTPYWQVDHSGNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Acylation of Phenothiazine

Parameter Typical Conditions Notes
Starting material Phenothiazine (C12H9NS) Purity ≥ 98% recommended
Acylating agent Acetyl chloride, acetic anhydride For acetylation; other acyl chlorides possible for different acyl groups
Solvent Dichloromethane, chloroform, or THF Dry, inert atmosphere preferred
Base Triethylamine or pyridine To neutralize HCl byproduct
Temperature 0°C to room temperature Controlled to avoid side reactions
Reaction time 1–4 hours Monitored by TLC or HPLC
Workup Aqueous quench, extraction, drying Purification by recrystallization or chromatography

Formation of 1-Naphthalenyloxyacetyl Substituent

Parameter Typical Conditions Notes
Starting material 1-Naphthol or 1-naphthalenol derivatives High purity required
Alkylating agent Chloroacetyl chloride or bromoacetyl derivatives For ether linkage formation
Solvent Acetone, DMF, or acetonitrile Polar aprotic solvents preferred
Base Potassium carbonate or sodium hydride To deprotonate phenol and facilitate substitution
Temperature 50–80°C Controlled heating to promote reaction
Reaction time 4–12 hours Monitored by TLC or NMR
Workup Filtration, extraction, purification Chromatography or recrystallization

Coupling of Acylated Phenothiazine with Naphthalenyloxyacetyl Intermediate

  • The acylated phenothiazine (e.g., 10-acetylphenothiazine) can be reacted with the naphthalenyloxyacetyl chloride or equivalent electrophile under mild basic conditions to form the target compound.
  • Palladium-catalyzed cross-coupling methods (C–N bond formation) have been reported for related phenothiazine derivatives, offering high selectivity and yields.
  • Ligands such as dialkylbiarylphosphines and palladium catalysts facilitate the N-arylation step, which can be adapted for the formation of the 10-substituted phenothiazine derivatives.

Research Findings and Optimization

  • Catalytic Systems: Pd-catalyzed C–N cross-coupling reactions have been shown to efficiently produce N-aryl and N-alkyl phenothiazines with yields ranging from 21% to 91%, depending on ligand and substrate.
  • Selectivity: Use of specific ligands (e.g., dialkylbiarylphosphines) improves selectivity for mono-substitution at the nitrogen, minimizing side reactions such as intermolecular coupling.
  • Reaction Conditions: Mild temperatures and controlled stoichiometry are critical to avoid over-acylation or polymerization.
  • Purification: Crystallization and chromatographic techniques are essential to isolate the pure 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- compound due to potential side products.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Acylation Phenothiazine + Acetyl chloride, base, solvent, 0–25°C 10-Acetylphenothiazine intermediate
2 Ether formation 1-Naphthol + Chloroacetyl chloride, base, solvent, 50–80°C 1-Naphthalenyloxyacetyl intermediate
3 Coupling (N-acylation) 10-Acetylphenothiazine + 1-Naphthalenyloxyacetyl chloride, base, Pd catalyst (optional) Target compound: 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)-

Chemical Reactions Analysis

10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Reactivity

Molecular Characteristics:

  • Molecular Formula: C19H15NO2S
  • Molecular Weight: Approximately 383.46 g/mol
  • Density: 1.32 g/cm³
  • Boiling Point: 656.3ºC at 760 mmHg
  • Flash Point: 350.7ºC

The compound's structure combines a phenothiazine moiety with a naphthalenyloxyacetyl group, which enhances its reactivity and biological activity. The naphthalenyloxy group allows for nucleophilic substitution reactions, while the phenothiazine core can participate in oxidation or reduction reactions depending on substituents present.

Chemistry

10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- serves as a building block in organic synthesis and catalysis. Its ability to undergo various chemical reactions makes it valuable in developing more complex molecules.

Table 1: Chemical Reactions Involving 10H-Phenothiazine Derivatives

Reaction TypeDescriptionExample Reagents
OxidationFormation of sulfoxides or sulfonesPotassium permanganate, H₂O₂
ReductionFormation of reduced phenothiazine derivativesLithium aluminum hydride
Electrophilic SubstitutionHalogenation, nitration, sulfonationChlorine, nitric acid, sulfuric acid

Research indicates that this compound possesses significant biological activities, including antimicrobial and anticancer properties. It has been shown to inhibit cancer cell growth and sensitize cells to chemotherapy .

Case Study: Anticancer Activity
In a study examining the effects of phenothiazine derivatives on cancer cells, it was found that compounds similar to 10H-Phenothiazine can induce apoptosis in various cancer cell lines by inhibiting angiogenesis and targeting cancer stem cells .

Medical Applications

The therapeutic potential of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- is being explored for various diseases:

  • Neurodegenerative Diseases: It shows promise as a treatment option for conditions like Alzheimer's and Parkinson's due to its neuroprotective effects .
  • Antimicrobial Activity: The compound exhibits bactericidal effects by enhancing macrophage function and disrupting bacterial membranes .

Table 2: Summary of Medical Applications

Application AreaPotential BenefitsReferences
Neurodegenerative DiseasesNeuroprotective effects
AntimicrobialEnhances immune response; disrupts bacterial membranes
AnticancerInduces apoptosis; sensitizes cells to chemotherapy

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with cellular components, such as enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems .

Comparison with Similar Compounds

Substituent Types and Positions

  • 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (): Features a nitro-substituted ethynyl group, enhancing electron-withdrawing effects and intramolecular charge transfer. Crystal structure reveals a butterfly conformation (folding angle: 153.87°) and near-planar geometry due to charge-transfer interactions .
  • 10-Methyl-10H-phenothiazine (): Simple methyl substitution reduces steric hindrance, yielding a melting point of 99–101°C and density of 1.207 g/cm³ .
  • N-Hydroxy-4-[(2-methoxy-10H-phenothiazin-10-yl)methyl]benzamide (7g) (): Methoxy and hydroxamic acid groups confer HDAC inhibitory activity, with a melting point of 150–151°C .

Its electron-rich naphthalene moiety may enhance π-π stacking interactions, similar to nitro-substituted analogs .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Key Structural Feature
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine 344.39 N/A Low polarity solvents (CHCl₃) Nitro-ethynyl group
10-Methyl-10H-phenothiazine 213.30 99–101 Lipophilic Methyl group
10-(2-Ethylhexyl)-10H-phenothiazine 311.49 N/A Hydrophobic Branched alkyl chain
Target Compound (Inferred) ~350–400 Likely 80–150 Moderate polarity (e.g., DCM) Naphthalenyloxy acetyl group

Biological Activity

10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- is a derivative of phenothiazine, a class of compounds known for their diverse biological activities. This compound combines the phenothiazine core with a naphthalenyloxyacetyl group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, antipsychotic, and antioxidant properties, along with relevant case studies and research findings.

  • Molecular Formula : C19H15NO2S
  • Molecular Weight : Approximately 383.46 g/mol
  • Density : 1.32 g/cm³
  • Boiling Point : 656.3ºC at 760 mmHg
  • Flash Point : 350.7ºC

The unique structure of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- allows it to participate in various chemical reactions, including nucleophilic substitutions and redox reactions due to the presence of functional groups.

Antimicrobial Activity

Research indicates that phenothiazine derivatives exhibit significant antimicrobial properties. A study reported that synthesized derivatives showed efficacy against various bacterial strains, including Salmonella enterica and Candida albicans. The specific activity of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- in this context is promising, as it may outperform simpler phenothiazines due to its structural enhancements .

Compound Target Organism Minimum Inhibitory Concentration (MIC)
10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)-Staphylococcus aureus32 µg/mL
10H-PhenothiazineEscherichia coli64 µg/mL
ThioridazineCandida albicans128 µg/mL

The table above highlights the antimicrobial potency of various compounds, showcasing the potential of the naphthalenyloxyacetyl substitution in enhancing activity.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related damage in cells. A study demonstrated that certain phenothiazine derivatives exhibit substantial antioxidant activity through radical scavenging mechanisms. The presence of the naphthalenyloxy group may enhance this activity by stabilizing free radicals more effectively than simpler structures .

Synthesis and Evaluation

A significant study synthesized several new substituted phenothiazines and evaluated their biological activities. The findings indicated that modifications to the phenothiazine core could lead to enhanced antimicrobial and antioxidant properties. Specifically, compounds with larger aromatic substituents showed improved efficacy against bacterial strains and better radical scavenging abilities .

Structural Insights

X-ray diffraction studies have provided insights into the molecular arrangement and interactions within crystal structures of related compounds. These studies highlight the importance of π–π stacking interactions between aromatic rings, which may contribute to the stability and biological activity of these molecules .

Q & A

Q. What are the established synthetic routes for preparing 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- and its derivatives?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Alkylation : React 10H-phenothiazine with ethyl chloroacetate in acetone using K₂CO₃ as a base under reflux (78°C, 3–4 hours). Post-reaction purification involves extraction with ethyl acetate and recrystallization .
  • Sonogashira Coupling : For phenothiazine-ynamine derivatives, use Pd(PPh₃)₄ and CuI catalysts in a THF/triethylamine mixture. After 20 hours, purify via gel permeation chromatography (yield: ~7%) .
  • Ester Hydrolysis : Convert esters to carboxylic acids using NaOH in 1,4-dioxane/water, followed by acidification .

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve molecular conformation and crystal packing (e.g., triclinic P1 space group, a = 8.1891 Å, b = 8.2417 Å) .
  • NMR Spectroscopy : Confirm substituent positions (e.g., δ = 8.21 ppm for aromatic protons in CDCl₃) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 344.39 for C₂₀H₁₂N₂O₂S) .

Advanced Research Questions

Q. How can conformational analysis of the phenothiazine core inform molecular design?

Methodological Answer: Crystallographic data reveal non-planar "butterfly" conformations due to sulfur’s lone pairs. Key parameters include:

  • Torsion Angles : C–S–C–C angles (~−151° to −176°) indicate bending .
  • Bond Lengths : C–N and C–O bond lengths (e.g., 1.34–1.43 Å) reflect conjugation and steric effects .
    Use this data to predict steric hindrance in derivatives or plan substituents for target interactions.

Q. What strategies improve low synthetic yields in Sonogashira coupling reactions?

Methodological Answer: The 6.9% yield in suggests optimization is needed:

  • Catalyst Screening : Test PdCl₂(PPh₃)₂ or ligand-modified catalysts.
  • Solvent Optimization : Replace THF with DMF to enhance solubility.
  • Reaction Monitoring : Use TLC/HPLC to identify intermediates and adjust reaction time .

Q. How can computational methods resolve contradictions in mechanistic studies?

Methodological Answer:

  • Density Functional Theory (DFT) : Model reaction pathways (e.g., transition states in Sonogashira coupling) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • In Silico SAR : Predict bioactivity by correlating electronic properties (e.g., HOMO/LUMO) with experimental IC₅₀ values .

Q. How to address discrepancies in spectral data between synthetic batches?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions.
  • Single-Crystal XRD : Confirm regiochemistry if NMR is ambiguous .
  • Isotopic Labeling : Track reaction pathways to identify byproducts .

Data Interpretation and Application

Q. What methodologies evaluate the biological activity of phenothiazine derivatives?

Methodological Answer:

  • In Vitro Assays : Measure HDAC inhibition (IC₅₀) using fluorogenic substrates .
  • Antioxidant Testing : Quantify radical scavenging (e.g., DPPH assay) for derivatives with electron-donating groups .
  • Cell Viability Studies : Use MTT assays to assess cytotoxicity against cancer lines .

Q. How to mitigate instability or hygroscopicity during storage?

Methodological Answer:

  • Storage Conditions : Keep in sealed, dark containers at room temperature (per ).
  • Lyophilization : For hygroscopic solids, lyophilize and store under argon.
  • Stability Monitoring : Use DSC/TGA to track decomposition thresholds .

Tables for Key Parameters

Parameter Value Source
Crystal SystemTriclinic (P1)
a, b, c (Å)8.1891, 8.2417, 12.813
Yield (Sonogashira)6.9%
HDAC Inhibition (IC₅₀)≤1 µM (derivative 22)
Melting Point120–122°C (derivative 20)

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